1,1'-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene)
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Overview
Description
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) is an organobromine compound characterized by the presence of two bromine atoms and two methoxybenzene groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) typically involves the reaction of 1,2-dibromoethane with 4-methoxybenzene under specific conditions. One common method involves the use of a solvent such as methylbenzene and heating the mixture to facilitate the reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed cross-coupling with arylboronic acids.
Common reagents used in these reactions include potassium iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) involves its reactivity with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, from chemical synthesis to biological studies .
Comparison with Similar Compounds
Similar compounds to 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) include:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar structure but with only one bromine atom.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar backbone but with methyl groups instead of methoxy groups.
Bibenzyl, α,α′-dibromo-: Another dibromo derivative with a different substitution pattern.
The uniqueness of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) lies in its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and applications.
Properties
CAS No. |
61732-72-7 |
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Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
1-[1,2-dibromo-2-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,1-2H3 |
InChI Key |
MQPVOUWZAWLOKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
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